molecular formula C7H7ClN4S B13301838 1-[(5-Chlorothiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine

1-[(5-Chlorothiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B13301838
M. Wt: 214.68 g/mol
InChI Key: AYYNQELATCSMAP-UHFFFAOYSA-N
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Description

1-[(5-Chlorothiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazole derivatives It is characterized by the presence of a chlorothiophene ring attached to a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Chlorothiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine typically involves the reaction of 5-chlorothiophene-2-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable reagent, such as sodium acetate, to yield the desired triazole derivative . The reaction is usually carried out under reflux conditions in an appropriate solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[(5-Chlorothiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Amines, thiols; reactions can be conducted in polar aprotic solvents such as dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced triazole derivatives

    Substitution: Amino or thiol-substituted triazole derivatives

Scientific Research Applications

1-[(5-Chlorothiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(5-Chlorothiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to antimicrobial or antifungal effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(5-Chlorothiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine is unique due to the combination of the chlorothiophene and triazole moieties, which imparts specific chemical and biological properties

Properties

Molecular Formula

C7H7ClN4S

Molecular Weight

214.68 g/mol

IUPAC Name

1-[(5-chlorothiophen-2-yl)methyl]-1,2,4-triazol-3-amine

InChI

InChI=1S/C7H7ClN4S/c8-6-2-1-5(13-6)3-12-4-10-7(9)11-12/h1-2,4H,3H2,(H2,9,11)

InChI Key

AYYNQELATCSMAP-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Cl)CN2C=NC(=N2)N

Origin of Product

United States

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